molecular formula C19H16FNO4S B3635496 N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide

N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide

Cat. No.: B3635496
M. Wt: 373.4 g/mol
InChI Key: FXBXDXDASRCMBA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound features a unique combination of fluorophenyl and methoxyphenoxy groups attached to a benzene sulfonamide core, which may impart distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 2-fluorophenyl benzene to introduce a nitro group, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Etherification: The final step involves the etherification of the sulfonamide with 2-methoxyphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-fluorophenyl-4-(2-hydroxyphenoxy)benzene-1-sulfonamide.

    Reduction: Formation of N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.

    Medicine: Investigated for its antimicrobial properties and potential use as a pharmaceutical agent.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The fluorophenyl and methoxyphenoxy groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide
  • N-(2-bromophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide
  • N-(2-methylphenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide

Uniqueness

N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-methoxyphenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S/c1-24-18-8-4-5-9-19(18)25-14-10-12-15(13-11-14)26(22,23)21-17-7-3-2-6-16(17)20/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBXDXDASRCMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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